GPR34 antagonist
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YL-365 is a synthetic organic compound known for its role as a selective antagonist of the G protein-coupled receptor 34 (GPR34). This compound has shown significant potential in pain and cancer research due to its ability to inhibit GPR34, which is involved in various physiological and pathological processes .
准备方法
The synthesis of YL-365 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 4-(benzyloxy)phenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminopiperidine to form an amide intermediate.
化学反应分析
YL-365 undergoes several types of chemical reactions, including:
Oxidation: YL-365 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of YL-365 may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
YL-365 has a wide range of scientific research applications, including:
Chemistry: YL-365 is used as a tool compound to study the structure and function of GPR34. It helps in understanding the binding interactions and conformational changes of the receptor.
Biology: In biological research, YL-365 is used to investigate the role of GPR34 in various cellular processes, including cell signaling, migration, and proliferation.
Medicine: YL-365 has shown potential in preclinical studies for the treatment of neuropathic pain and certain types of cancer.
Industry: Although primarily used in research, YL-365’s potential therapeutic applications make it a candidate for drug development in the pharmaceutical industry
作用机制
YL-365 exerts its effects by competitively binding to the orthosteric binding pocket of GPR34. This binding inhibits the receptor’s activity, leading to downstream effects such as reduced pain signaling and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the modulation of G protein signaling and the downregulation of pro-inflammatory mediators .
相似化合物的比较
YL-365 is unique in its high selectivity and potency as a GPR34 antagonist. Similar compounds include:
Lysophosphatidylserine (LysoPS): An endogenous ligand for GPR34, involved in immunomodulation and microglia colonization.
P2Y10: Another G protein-coupled receptor that interacts with LysoPS, but with different physiological roles.
GPR174: A receptor similar to GPR34, also interacting with LysoPS, but with distinct signaling pathways
YL-365 stands out due to its competitive binding and antagonist-induced allostery in GPR34, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C34H31ClN2O5 |
---|---|
分子量 |
583.1 g/mol |
IUPAC 名称 |
1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41) |
InChI 键 |
GRMOWKNKIVEDRP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。